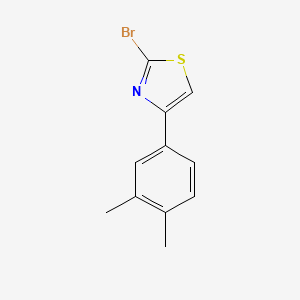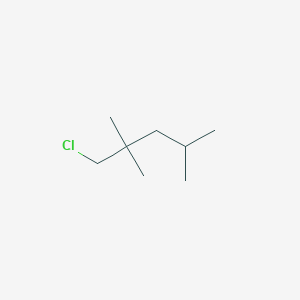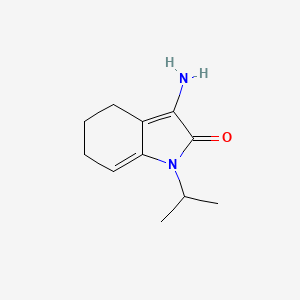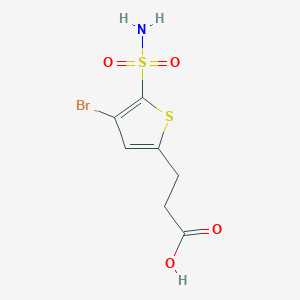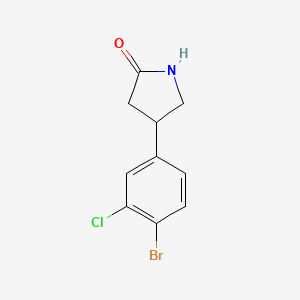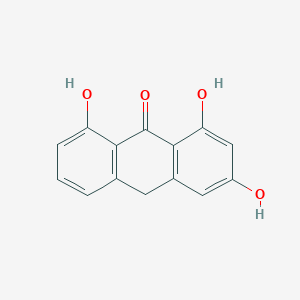
1,3,8-Trihydroxyanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trihydroxyanthracen-9(10H)-one is a chemical compound with the molecular formula C14H8O5 It is a derivative of anthracene, characterized by the presence of three hydroxyl groups and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce hydroxyl groups at specific positions on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective hydroxylation of the anthracene core.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Trihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of tetrahydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,3,8-Trihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trihydroxyanthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound’s ability to undergo oxidation and reduction makes it a potential candidate for modulating oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Trihydroxyanthraquinone: Similar structure but with a quinone group instead of a ketone.
1,3,8-Trihydroxyanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
1,3,8-Trihydroxyanthracen-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various redox reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
61350-18-3 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1,3,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2 |
Clave InChI |
TZJBEQIZVMWRIY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


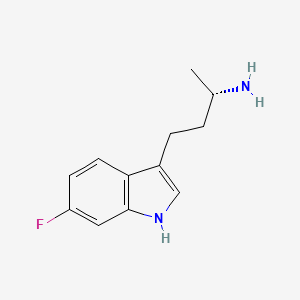

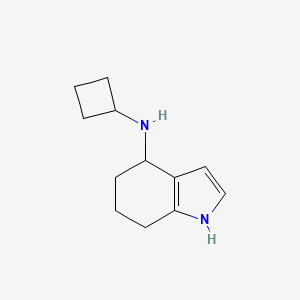

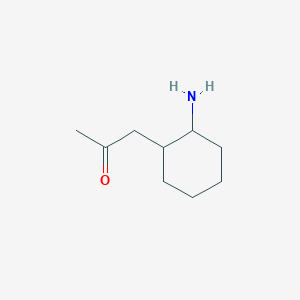
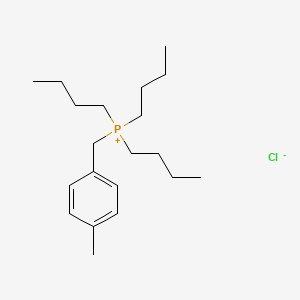
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)

